N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide
Description
This compound features a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl linker to an acetamide moiety. The acetamide is further modified with a 2-methylphenoxy group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-4-2-3-5-18(14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-6-8-16(21)9-7-15/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJHMDDHXSWKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the thiazole derivative with 2-(2-methylphenoxy)acetic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazole Derivatives
(a) Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
- Molecular Formula : C₂₁H₂₄N₄O₂S .
- Key Features: Beta-3 adrenergic agonist with a hydroxy-phenylethylamino side chain.
- Comparison: Unlike the target compound, Mirabegron incorporates a polar hydroxy group and a phenyl-ethylamino substituent, enhancing its receptor-binding specificity for beta-3 adrenergic receptors. The absence of a methylphenoxy group in Mirabegron highlights divergent pharmacokinetic profiles .
(b) N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide
- Molecular Formula : C₁₈H₁₉FN₄OS₂ .
- Key Features : Contains a pyrazolyl-thiazole core and a sulfanyl-acetamide group.
- Comparison: The sulfanyl group and pyrazole substitution may enhance metabolic stability compared to the methylphenoxy group in the target compound. The fluorophenyl group is retained, suggesting shared electronic properties .
Fluorophenyl-Acetamide Derivatives
(a) (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)
- Molecular Formula: Not explicitly stated, but derived from N-(4-fluorophenyl)-2-(hydroxyimino)acetamide and acrylic acid .
- Key Features: Acrylate-functionalized imino-acetamide with a fluorophenyl group.
- Comparison: The acryloyloxyimino moiety introduces polymerizable functionality, diverging from the non-reactive methylphenoxy group in the target compound. This structural difference suggests applications in material science rather than pharmacology .
(b) N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Molecular Formula: Not explicitly stated, but includes a benzothiazole core .
- Key Features : Benzothiazole replaces the thiazole ring, with a fluorophenyl-acetamide side chain.
- Comparison : The benzothiazole system may improve aromatic stacking interactions in biological targets but could reduce solubility compared to the smaller thiazole ring in the target compound .
Substituted Acetamide Derivatives with Heterocyclic Moieties
(a) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Molecular Formula : C₁₅H₁₅ClN₄O₂S .
- Key Features: Chlorophenyl-thiazole core with a morpholino-acetamide group.
- The morpholino group enhances solubility relative to methylphenoxy .
(b) N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Molecular Formula : C₁₉H₂₇FN₂O₂ .
- Key Features : Branched acetamide with cyclohexyl and propyl groups.
- Comparison : The bulky cyclohexyl group may hinder membrane permeability compared to the ethyl linker in the target compound. The fluorophenyl group is retained, suggesting shared electronic interactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Not explicitly provided | Not provided | 4-Fluorophenyl-thiazole, methylphenoxy | Medicinal chemistry (inferred) |
| Mirabegron | C₂₁H₂₄N₄O₂S | 396.51 | Hydroxy-phenylethylamino | Beta-3 adrenergic agonist |
| N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-...} | C₁₈H₁₉FN₄OS₂ | 390.50 | Pyrazolyl-thiazole, sulfanyl | Metabolic stability studies |
| N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide | Not provided | Not provided | Benzothiazole, fluorophenyl | Receptor-targeted drug design |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-... | C₁₅H₁₅ClN₄O₂S | 338.82 | Chlorophenyl, morpholino | Solubility-enhanced analogs |
Key Findings and Implications
Structural Flexibility: The target compound’s methylphenoxy group distinguishes it from analogs with sulfanyl, morpholino, or hydroxy-phenylethylamino groups, which are often used to modulate solubility or target engagement .
Fluorophenyl Role : The 4-fluorophenyl group is a common feature in many analogs, likely contributing to electronic effects and metabolic stability through fluorine’s electronegativity and small atomic radius .
Thiazole vs. Benzothiazole : Thiazole-based compounds (e.g., target compound, Mirabegron) may offer better solubility than benzothiazole derivatives, though the latter could enhance binding via aromatic interactions .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological applications. The presence of a 4-fluorophenyl group and a 2-methylphenoxy moiety contributes to its unique chemical properties.
Chemical Formula: C17H19FN2OS
Molecular Weight: 320.41 g/mol
CAS Number: 946204-27-9
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
2. Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. The cytotoxicity was assessed using various cancer cell lines, including HEPG2 (liver carcinoma) and A-431 (epidermoid carcinoma).
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HEPG2 | 12.5 | 10 |
| A-431 | 15.0 | 11 |
The compound demonstrated significant cytotoxic effects with IC50 values lower than those of the reference drug, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and receptors associated with disease processes. For example:
- Antimicrobial Mechanism: The compound may inhibit bacterial enzymes critical for cell wall synthesis.
- Anticancer Mechanism: It potentially induces apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including our compound, revealed that modifications to the thiazole ring significantly influenced antimicrobial activity. The introduction of electron-withdrawing groups enhanced potency against Staphylococcus aureus and E. coli.
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models demonstrated that this compound reduced tumor size significantly compared to controls when administered at therapeutic doses over a period of four weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
